(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid
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Overview
Description
(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid is a compound characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an acrylic acid moiety
Scientific Research Applications
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of a suitable precursor, such as 2-hydroxyethyl acrylate, using a difluoromethylating agent . The reaction conditions often include the use of a base and a solvent, with the reaction being carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The difluoromethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Mechanism of Action
The mechanism by which (2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid exerts its effects involves interactions with specific molecular targets. The difluoromethoxy and methoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)aniline: Shares the difluoromethoxy group but differs in the presence of an aniline moiety instead of the acrylic acid.
2-(Difluoromethoxy)phenyl isothiocyanate: Contains the difluoromethoxy group and an isothiocyanate functional group.
Uniqueness
(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid is unique due to the combination of difluoromethoxy and methoxy groups on the phenyl ring along with the acrylic acid moiety. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-16-8-4-2-3-7(5-6-9(14)15)10(8)17-11(12)13/h2-6,11H,1H3,(H,14,15)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVDKGNKHMEFX-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC(F)F)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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